(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a furan ring, and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring, often through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling Reactions: The difluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl halide and a suitable catalyst.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through the reaction of an amine with an acryloyl chloride or acryloyl anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives of the acrylamide moiety.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide: shares similarities with other compounds containing difluorophenyl, furan, and pyrazole moieties.
This compound: is unique due to its specific combination of these functional groups, which may confer distinct biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its ability to combine multiple pharmacophores into a single molecule. This allows for the exploration of synergistic effects and the development of multifunctional drugs.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its complex structure and potential biological activities make it a valuable subject for further study in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-16-2-3-17(20)13(9-16)1-4-18(24)21-6-7-23-11-15(10-22-23)14-5-8-25-12-14/h1-5,8-12H,6-7H2,(H,21,24)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIIFWMQGXBGFW-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)NCCN2C=C(C=N2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)NCCN2C=C(C=N2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.